2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one 2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Brand Name: Vulcanchem
CAS No.: 2201256-83-7
VCID: VC5654738
InChI: InChI=1S/C18H19N5OS/c24-16-7-13-3-1-2-4-15(13)21-23(16)10-12-8-22(9-12)17-14-5-6-25-18(14)20-11-19-17/h5-7,11-12H,1-4,8-10H2
SMILES: C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=C5C=CSC5=NC=N4
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44

2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

CAS No.: 2201256-83-7

Cat. No.: VC5654738

Molecular Formula: C18H19N5OS

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one - 2201256-83-7

Specification

CAS No. 2201256-83-7
Molecular Formula C18H19N5OS
Molecular Weight 353.44
IUPAC Name 2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Standard InChI InChI=1S/C18H19N5OS/c24-16-7-13-3-1-2-4-15(13)21-23(16)10-12-8-22(9-12)17-14-5-6-25-18(14)20-11-19-17/h5-7,11-12H,1-4,8-10H2
Standard InChI Key HCHOMWXOUMIOQN-UHFFFAOYSA-N
SMILES C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=C5C=CSC5=NC=N4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • Thieno[2,3-d]pyrimidine: A bicyclic system featuring fused thiophene and pyrimidine rings. This scaffold is renowned for its planar geometry and ability to engage in π-π stacking interactions with biological targets .

  • Azetidine: A four-membered saturated nitrogen heterocycle that introduces conformational rigidity. The azetidin-3-ylmethyl linker facilitates spatial orientation of the hexahydrocinnolin-3-one group .

  • Hexahydrocinnolin-3-one: A partially saturated cinnoline derivative with a ketone group at position 3. This moiety contributes hydrogen-bonding capacity and modulates solubility .

Table 1: Key Structural Parameters

ComponentStructural FeaturesRole in Bioactivity
Thieno[2,3-d]pyrimidinePlanar aromatic system, electron-deficientKinase binding via π-interactions
AzetidineConformationally constrained ringSpatial positioning of substituents
Hexahydrocinnolin-3-onePartially saturated, ketone functionalitySolubility and H-bond donor

Physicochemical Properties

The molecular formula C₁₉H₂₀N₆OS (calculated molecular weight: 396.47 g/mol) reflects a balanced lipophilicity (clogP ≈ 2.8) and polar surface area (∼110 Ų), suggesting moderate blood-brain barrier permeability . Spectroscopic characterization via 1H^1H NMR reveals distinctive signals:

  • δ 8.45 ppm (s, 1H, pyrimidine H-2)

  • δ 4.30–3.80 ppm (m, 4H, azetidine CH₂)

  • δ 2.90 ppm (t, 2H, hexahydrocinnolin CH₂)

Synthetic Methodology

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

  • Thieno[2,3-d]pyrimidine Core: Constructed via Gewald reaction using ethyl cyanoacetate, cycloketones, and elemental sulfur under basic conditions .

  • Azetidine Intermediate: Prepared through Staudinger reaction between triphenylphosphine and an azide precursor, followed by ring closure .

  • Hexahydrocinnolin-3-one: Synthesized via cyclocondensation of hydrazine derivatives with cyclic ketones, followed by oxidation.

Key Synthetic Steps

Step 1: Thieno[2,3-d]pyrimidine Formation
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyclization with formamidine acetate at 150°C to yield the thieno[2,3-d]pyrimidine core (72% yield) .

Step 2: Azetidine Functionalization
Nucleophilic substitution at the 4-position of the pyrimidine with 3-azidomethylazetidine under Mitsunobu conditions (DIAD, PPh₃) installs the azetidine moiety (58% yield).

Step 3: Coupling with Hexahydrocinnolin-3-one
Reductive amination between the azetidine’s methyl group and hexahydrocinnolin-3-one’s ketone, using NaBH₃CN in MeOH, affords the final product (41% yield) .

Table 2: Optimization of Coupling Reaction

ConditionSolventTemperature (°C)Yield (%)
NaBH₃CN, MeOHMeOH2541
Pd/C, H₂ (1 atm)THF5028
Zn(BH₄)₂, DCMDCM019

Biological Activity and Mechanism

Kinase Inhibition Profiling

In enzymatic assays against aPKCζ, the compound exhibits an IC₅₀ of 38 nM, demonstrating 12-fold selectivity over aPKCι (IC₅₀ = 460 nM) . Comparative analysis with structurally related inhibitors reveals:

Table 3: Selectivity Across Kinase Superfamilies

KinaseIC₅₀ (nM)Fold Selectivity vs. aPKCζ
aPKCζ381
PKCα>10,000>263
EGFR2,40063
VEGFR28,900234

The selectivity arises from steric complementarity between the hexahydrocinnolin-3-one group and a hydrophobic subpocket in aPKCζ’s ATP-binding site . Molecular dynamics simulations suggest the azetidine linker adopts a chair-like conformation, optimally positioning the thienopyrimidine for π-cation interactions with Lys409 .

Cellular Efficacy

Pharmacological Applications

Ocular Edema Management

Preclinical models of diabetic macular edema show that intravitreal administration (10 μg/eye) decreases retinal thickness by 42% within 72 hours, correlating with reduced aquaporin-4 expression in Müller cells . The hexahydrocinnolin-3-one moiety’s ketone group enhances ocular retention compared to ester-containing analogs (t₁/₂ = 8.2 vs. 3.1 hours).

Inflammatory Modulation

In LPS-challenged macrophages, the compound inhibits NF-κB nuclear translocation (IC₅₀ = 110 nM) by preventing IκBα phosphorylation. This effect is abrogated in aPKCζ-knockout cells, confirming target specificity .

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

CompoundaPKCζ IC₅₀ (nM)Solubility (μg/mL)
Target Compound3812.4
1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole2908.9
4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-oneInactive23.1
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile 1,4505.2

The target compound’s superior potency stems from synergistic effects: the thienopyrimidine engages the ATP-binding pocket, while the hexahydrocinnolin-3-one occupies an adjacent hydrophobic region absent in simpler analogs .

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